

a framework for analyzing the effectiveness of ANTAQ's decarbonization policies

Author: BenchChem Technical Support Team. Date: December 2025

Framework for Analyzing the Effectiveness of ANTAQ's Decarbonization Policies

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

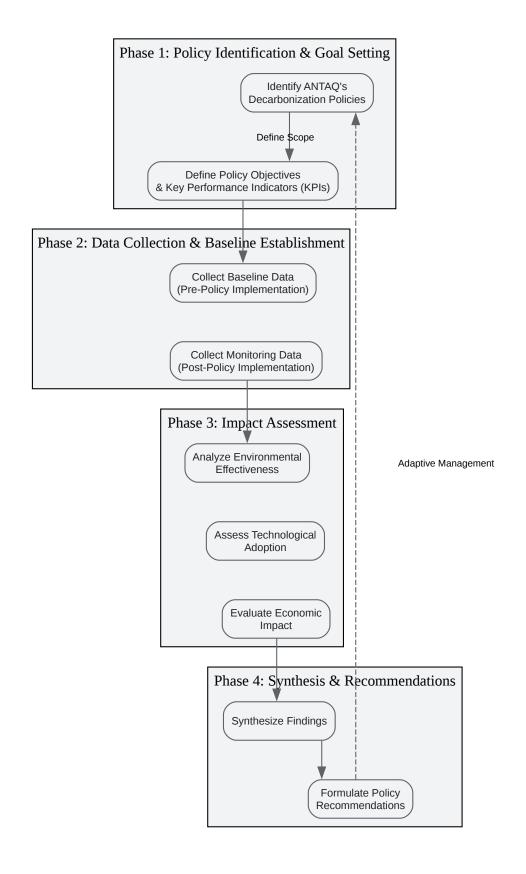
1.0 Introduction

The Brazilian National Waterway Transportation Agency (**ANTAQ**) is tasked with regulating the country's waterway transport sector.[1][2] As the maritime industry faces increasing pressure to decarbonize, it is imperative for **ANTAQ** to implement and evaluate the effectiveness of its decarbonization policies. This document provides a comprehensive framework for analyzing the impact of these policies on Brazil's shipping and port sectors. The framework is designed to be robust, data-driven, and adaptable to the evolving landscape of maritime decarbonization.

Recent initiatives by **ANTAQ**, such as the development of a carbon emission inventory for the waterborne transport sector and a diagnostic study on decarbonization and the use of hydrogen in ports, underscore the agency's commitment to environmental sustainability.[3][4] This framework builds upon these efforts by providing a structured approach to policy evaluation.

2.0 Analytical Framework

The proposed framework for analyzing the effectiveness of **ANTAQ**'s decarbonization policies is based on a multi-criteria analysis that considers environmental, technological, and economic dimensions. The framework follows a logical progression from policy identification to impact assessment and adaptive management.


2.1 Core Principles

- Evidence-Based: The framework relies on the collection and analysis of empirical data to assess policy effectiveness.
- Transparency: All methodologies, data sources, and assumptions will be clearly documented and made publicly available.
- Stakeholder Engagement: The framework incorporates mechanisms for engaging with key stakeholders, including shipping companies, port operators, technology providers, and environmental organizations.
- Adaptive Management: The results of the analysis will be used to refine and improve existing
 policies and inform the development of new ones.

2.2 Logical Framework Diagram

The following diagram illustrates the logical flow of the policy analysis framework.

Click to download full resolution via product page

Caption: Logical workflow for analyzing ANTAQ's decarbonization policies.

3.0 Data Presentation: Key Performance Indicators (KPIs)

The following tables summarize the key performance indicators (KPIs) to be used in the analysis. These KPIs are designed to provide a quantitative assessment of the effectiveness of **ANTAQ**'s decarbonization policies across environmental, technological, and economic dimensions.

Table 1: Environmental Performance Indicators

KPI Category	Indicator	Unit	Data Source(s)
GHG Emissions	Total CO2 emissions from domestic shipping	Metric tons	National Emissions Inventory, Vessel Fuel Consumption Data
Carbon Intensity Indicator (CII) rating distribution of the Brazilian fleet	A-E rating	IMO Ship Fuel Oil Consumption Database, ANTAQ	
Port-level GHG emissions (Scope 1, 2, and 3)	Metric tons CO2e	Port Authority Reports, Terminal Operator Data	_
Air Pollutants	SOx and NOx emissions in port areas and coastal zones	Metric tons	Emission Monitoring Systems, Atmospheric Modeling
Energy Efficiency	Energy Efficiency Operational Indicator (EEOI) for key vessel types	gCO2/tonne-nm	Vessel Monitoring Systems, Logbook Data
Onshore power supply (OPS) utilization rate in ports	% of berthing time	Port Authority Records	

Table 2: Technological Adoption Indicators

KPI Category	Indicator	Unit	Data Source(s)
Alternative Fuels	Uptake of alternative fuels (e.g., LNG, methanol, ammonia, hydrogen)	% of total fuel consumption	Fuel Supplier Data, Shipping Company Reports
Number of vessels in the Brazilian fleet capable of running on alternative fuels	Number of vessels	ANTAQ Ship Registry, Classification Society Data	
Availability of alternative fuel bunkering infrastructure in Brazilian ports	Number of ports	Port Authority Surveys, ANTAQ	
Energy Saving Tech	Penetration of energy- saving technologies (e.g., wind-assisted propulsion, air lubrication)	% of fleet	Shipowner Surveys, Technology Provider Data

Table 3: Economic Impact Indicators

KPI Category	Indicator	Unit	Data Source(s)
Investment	Investment in decarbonization technologies and infrastructure	Brazilian Reais (BRL)	Shipping Company Financial Reports, Port Authority Budgets
Operational Costs	Change in fuel costs for shipping companies	BRL/tonne	Fuel Price Indices, Company Reports
Cost of implementing energy efficiency measures	BRL/vessel	Technology Provider Data, Shipowner Surveys	
Competitiveness	Impact on the competitiveness of Brazilian ports and shipping	Trade volume, Port throughput	ANTAQ Statistics, Economic Modeling

4.0 Experimental Protocols

The following protocols detail the methodologies for data collection and analysis for the key experiments cited in this framework.

4.1 Protocol for Calculating Shipping Emissions

Objective: To quantify the greenhouse gas (GHG) and air pollutant emissions from ships operating in Brazilian waters.

Methodology: A bottom-up, activity-based approach will be used to estimate emissions. This methodology is considered more accurate for regional emission inventories.

Procedure:

- Vessel Activity Data Collection:
 - Obtain Automatic Identification System (AIS) data for all vessels operating in the defined geographical area.

- Process AIS data to determine vessel tracks, speed, and operational mode (e.g., cruising, maneuvering, hotelling).
- Vessel Characteristics Data:
 - Compile a database of vessel characteristics, including vessel type, size (gross tonnage, deadweight tonnage), engine type, and fuel type from ANTAQ's registry and classification society databases.
- Fuel Consumption Calculation:
 - For each vessel and operational mode, calculate fuel consumption using established formulas that relate engine power, vessel speed, and specific fuel consumption.
- Emission Calculation:
 - Multiply the calculated fuel consumption by the appropriate emission factors for different pollutants (CO2, SOx, NOx). Emission factors will be sourced from the International Maritime Organization (IMO) and the Intergovernmental Panel on Climate Change (IPCC).
- 4.2 Protocol for Assessing Port-Level Decarbonization

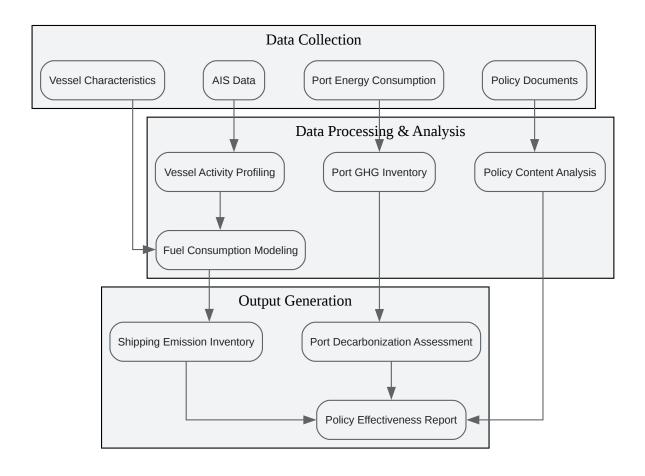
Objective: To evaluate the progress of Brazilian ports in reducing their carbon footprint.

Methodology: A combination of quantitative analysis of energy consumption and emissions data and qualitative analysis of port decarbonization plans and initiatives.

Procedure:

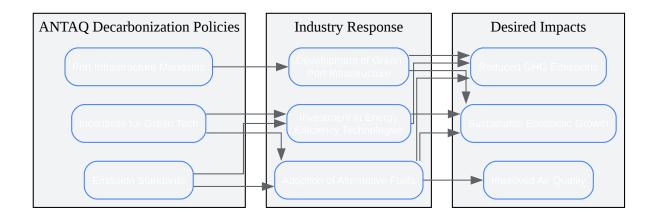
- Data Collection:
 - Collect annual data from port authorities and terminal operators on:
 - Electricity consumption from the grid.
 - Fuel consumption by port equipment (e.g., cranes, trucks).
 - Vessel emissions at berth (from Protocol 4.1).

Methodological & Application



- Uptake of renewable energy sources.
- GHG Inventory:
 - Develop a GHG inventory for each port based on the Greenhouse Gas Protocol, categorizing emissions into Scope 1 (direct), Scope 2 (indirect from purchased electricity), and Scope 3 (other indirect emissions).
- · Performance Benchmarking:
 - Benchmark the carbon performance of Brazilian ports against international best practices and established port decarbonization indices.
- 4.3 Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental protocols.


Click to download full resolution via product page

Caption: Experimental workflow for data collection, processing, and analysis.

5.0 Signaling Pathways: Policy to Impact

The following diagram illustrates the signaling pathway from the implementation of **ANTAQ**'s decarbonization policies to the desired environmental, technological, and economic impacts.

Click to download full resolution via product page

Caption: Signaling pathway from policy implementation to desired impacts.

6.0 Conclusion

This framework provides a comprehensive and robust methodology for analyzing the effectiveness of **ANTAQ**'s decarbonization policies. By systematically collecting and analyzing data on key performance indicators, it is possible to assess the environmental, technological, and economic impacts of these policies. The insights gained from this analysis will be crucial for guiding **ANTAQ** in its efforts to foster a sustainable and competitive maritime sector in Brazil. The adaptive management approach ensures that policies can be refined over time to maximize their effectiveness in achieving Brazil's decarbonization goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3 ways to calculate co2 emissions in shipping [centralstation.co.za]
- 2. Open Knowledge Repository [openknowledge.worldbank.org]

- 3. Shipping Methodology | Carbon Accounting Platform | Carbonchain [carbonchain.com]
- 4. [PDF] A Framework for Evaluating Environmental Policy Instruments | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [a framework for analyzing the effectiveness of ANTAQ's decarbonization policies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773601#a-framework-for-analyzing-the-effectiveness-of-antaq-s-decarbonization-policies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com